N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide
CAS No.: 1005306-55-7
Cat. No.: VC7256715
Molecular Formula: C17H15F2N5O
Molecular Weight: 343.338
* For research use only. Not for human or veterinary use.
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide - 1005306-55-7](/images/structure/VC7256715.png)
Specification
CAS No. | 1005306-55-7 |
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Molecular Formula | C17H15F2N5O |
Molecular Weight | 343.338 |
IUPAC Name | N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(3-methylphenyl)acetamide |
Standard InChI | InChI=1S/C17H15F2N5O/c1-11-3-2-4-12(7-11)8-17(25)20-10-16-21-22-23-24(16)13-5-6-14(18)15(19)9-13/h2-7,9H,8,10H2,1H3,(H,20,25) |
Standard InChI Key | VSXXOZFSOGOTHS-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2,3,4-tetrazole ring substituted at the 1-position with a 3,4-difluorophenyl group and at the 5-position with a methylene bridge connected to a 2-(3-methylphenyl)acetamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, contributes to metabolic stability and hydrogen-bonding potential, while the 3,4-difluorophenyl group enhances lipophilicity and electron-withdrawing effects . The 3-methylphenylacetamide segment may influence target binding through hydrophobic interactions and steric effects .
Physicochemical Properties
While experimental data for this compound are unavailable, predictive models suggest:
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Molecular Formula: C₁₈H₁₅F₂N₅O
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Molecular Weight: 363.35 g/mol
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LogP: ~2.8 (indicating moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 2/6
These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential.
Synthetic Strategies
Tetrazole Ring Formation
The 1,5-disubstituted tetrazole core can be synthesized via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions, a method validated in analogous compounds . For example, the reaction of 3,4-difluorobenzonitrile with sodium azide in the presence of zinc bromide yields 1-(3,4-difluorophenyl)-1H-tetrazole-5-carbonitrile, which can be further functionalized .
Acetamide Coupling
The methylene-linked acetamide group is introduced through nucleophilic substitution or reductive amination. A plausible route involves:
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Alkylation: Reacting 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole with 2-(3-methylphenyl)acetamide in the presence of a base like K₂CO₃ .
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Catalytic Optimization: Ultrasound irradiation (40°C, 20 min) with InCl₃ catalysis, as demonstrated in pyrano[2,3-c]pyrazole syntheses, could enhance reaction efficiency .
Biological Activity and Applications
Central Nervous System (CNS) Targets
Fluorinated tetrazoles are explored for CNS applications due to their ability to cross the blood-brain barrier. The 3-methylphenyl group in this compound may modulate serotonin or dopamine receptors, as seen in structurally related indole-acetamide derivatives .
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
The tetrazole ring resists oxidative metabolism, while the acetamide group may undergo hydrolysis by esterases. Fluorine atoms reduce CYP450-mediated degradation, extending half-life .
Toxicity Profile
Analogous compounds show low acute toxicity (LD₅₀ > 1000 mg/kg in rodents) but may accumulate in adipose tissues due to lipophilicity. Regular hepatotoxicity screening is recommended .
Industrial and Agricultural Applications
Agrochemical Development
Tetrazole-containing compounds are utilized in biodegradable pesticides. The 3,4-difluorophenyl group enhances photostability, critical for field applications .
Material Science
The rigid tetrazole core could serve as a building block for high-energy materials or metal-organic frameworks (MOFs), leveraging its nitrogen content and thermal stability .
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